4-Epidoxaciclina

Descripción general

Descripción

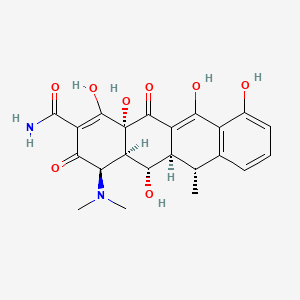

4-Epidoxciclina es un derivado del antibiótico doxiciclina. Se caracteriza por su estructura química y propiedades únicas. El compuesto tiene la fórmula molecular C22H24N2O8 y un peso molecular de 444.44 g/mol . A diferencia de la doxiciclina, la 4-Epidoxciclina carece de actividad antibiótica, lo que la convierte en una herramienta valiosa en diversas aplicaciones de investigación científica .

Aplicaciones Científicas De Investigación

La 4-Epidoxciclina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizada como reactivo en diversas reacciones químicas y procesos de síntesis.

Mecanismo De Acción

El mecanismo de acción de la 4-Epidoxciclina implica su interacción con objetivos moleculares y vías específicas. A diferencia de la doxiciclina, la 4-Epidoxciclina no presenta actividad antibiótica. En cambio, se utiliza para inactivar la proteína transactivadora tTA o activar la proteína transactivadora inversa rtTA en los sistemas de expresión génica basados en Tet-Off y Tet-On . Esto la convierte en una herramienta valiosa para controlar la expresión génica en diversos entornos experimentales.

Compuestos Similares:

Doxciciclina: Un antibiótico ampliamente utilizado con una estructura química similar pero diferente actividad biológica.

Tetraciclina: Otro antibiótico de la misma familia, conocido por sus propiedades antimicrobianas de amplio espectro.

Minociclina: Un derivado de la tetraciclina con mayor solubilidad lipídica y un espectro de actividad más amplio.

Singularidad de la 4-Epidoxciclina: La 4-Epidoxciclina es única debido a su falta de actividad antibiótica, lo que la hace adecuada para su uso en estudios de expresión génica sin los efectos confusos de la actividad antibiótica. Esto la diferencia de otros derivados de la tetraciclina, que se utilizan principalmente por sus propiedades antimicrobianas .

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with the transactivator protein tTA or the reverse transactivator rtTA protein

Cellular Effects

4-Epidoxycycline has been shown to have less off-target consequences on mitochondrial health This suggests that it may have a less disruptive effect on cellular processes compared to doxycycline

Molecular Mechanism

It is known to interact with the transactivator protein tTA or the reverse transactivator rtTA protein

Metabolic Pathways

It is known that 4-Epidoxycycline is the 4-epimer hepatic metabolite of doxycycline , suggesting that it is produced in the liver

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 4-Epidoxciclina implica la epimerización de la doxiciclina en la posición C-4. Este proceso se puede lograr mediante diversas reacciones químicas, incluido el uso de ácidos o bases fuertes en condiciones controladas .

Métodos de Producción Industrial: La producción industrial de 4-Epidoxciclina generalmente implica síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como cristalización, filtración y purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 4-Epidoxciclina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halógenos (cloro, bromo), agentes alquilantes (yoduro de metilo).

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Doxycycline: A widely used antibiotic with similar chemical structure but different biological activity.

Tetracycline: Another antibiotic in the same family, known for its broad-spectrum antimicrobial properties.

Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.

Uniqueness of 4-Epidoxycycline: 4-Epidoxycycline is unique due to its lack of antibiotic activity, making it suitable for use in gene expression studies without the confounding effects of antibiotic activity. This sets it apart from other tetracycline derivatives, which are primarily used for their antimicrobial properties .

Actividad Biológica

4-Epidoxycycline (4-ED) is a derivative of doxycycline, specifically the 4-epimer hepatic metabolite. Unlike its parent compound, 4-ED is noted for its lack of antibiotic activity, which has implications for its use in biological research and gene expression systems. This article explores the biological activity of 4-Epidoxycycline, highlighting its applications, mechanisms, and relevant research findings.

Overview of 4-Epidoxycycline

-

Chemical Structure :

- Molecular Formula: C22H24N2O8

- Molecular Weight: 444.4 g/mol

- CAS Number: 6543-77-7

-

Properties :

- Purity: >70%

- Solubility: Slightly soluble in DMSO and methanol

- Storage Conditions: Recommended at -20°C

4-Epidoxycycline functions primarily as a non-antibiotic alternative to doxycycline in gene expression systems. It is utilized to modulate the activity of transactivator proteins in various Tet-On/Tet-Off gene expression systems, allowing researchers to control gene expression with minimal off-target effects. This characteristic makes it particularly valuable in eukaryotic systems where mitochondrial health is a concern.

Comparison of Biological Activities

| Compound | Antibiotic Activity | Gene Expression Control | Mitochondrial Impact |

|---|---|---|---|

| Doxycycline | Yes | Yes | Negative |

| 4-Epidoxycycline | No | Yes | Minimal |

Research Findings

Recent studies have highlighted the unique properties of 4-Epidoxycycline compared to doxycycline:

-

Gene Expression Studies :

A study conducted on Saccharomyces cerevisiae demonstrated that while doxycycline significantly altered gene expression profiles, 4-Epidoxycycline had a reduced impact on mitochondrial function and overall cellular health. This suggests that 4-ED may be preferable in experiments requiring precise gene regulation without the adverse effects associated with doxycycline . -

In Vivo Applications :

In animal models, particularly mice, 4-Epidoxycycline has been shown to avoid the intestinal inflammation commonly induced by doxycycline. This property enhances its suitability for long-term studies involving transgenic models where gut health is paramount . -

Case Studies :

A notable case study involved the application of 4-Epidoxycycline in a Tet-On system for controlling gene expression related to metabolic pathways. The results indicated that researchers could achieve desired gene activation with minimal side effects, thereby improving experimental outcomes .

Propiedades

IUPAC Name |

(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-NLJUDYQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316643 | |

| Record name | 4-Epidoxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-77-7 | |

| Record name | 4-Epidoxycycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidoxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDOXYCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 4-epidoxycycline compare to doxycycline in terms of its effects on gene expression?

A: Both doxycycline and 4-epidoxycycline have been shown to influence gene expression in eukaryotic systems, potentially causing off-target effects when used in gene expression control systems like Tet-On/Tet-Off []. Research in Saccharomyces cerevisiae demonstrated that doxycycline elicited the most significant gene expression changes compared to tetracycline and 4-epidoxycycline, suggesting that 4-epidoxycycline might offer a more targeted approach with fewer off-target effects [].

Q2: Is 4-epidoxycycline metabolized in the body like other tetracycline antibiotics?

A: While some tetracyclines undergo metabolism, research suggests that both doxycycline and its epimer, 4-epidoxycycline, are relatively metabolically inert []. Studies in human volunteers found that the majority of ingested doxycycline was excreted unchanged. Only minor amounts of 4-epidoxycycline were detected in urine and feces, indicating limited metabolic conversion [].

Q3: Can 4-epidoxycycline be detected in animal tissues after doxycycline administration?

A: Yes, 4-epidoxycycline has been detected in various animal tissues after doxycycline administration. Studies in pigs administered doxycycline via drinking water revealed the presence of 4-epidoxycycline in kidney, liver, skin, fat, and muscle tissues []. These findings highlight the importance of analytical methods capable of differentiating between doxycycline and its 4-epimer for accurate residue monitoring.

Q4: What analytical methods are available to detect and quantify both doxycycline and 4-epidoxycycline in biological samples?

A: Several analytical techniques have been developed to specifically detect and quantify both doxycycline and 4-epidoxycycline. High-performance liquid chromatography (HPLC) methods coupled with fluorescence detection have proven effective in separating and quantifying these compounds in various matrices, including animal tissues [, ]. Additionally, ultra-performance liquid chromatography (UPLC) with ultraviolet detection has also been successfully employed to analyze doxycycline, 4-epidoxycycline, and 6-epidoxycycline in aquatic animal muscle tissues []. These methods offer high sensitivity and selectivity, enabling accurate residue analysis for food safety monitoring and pharmacokinetic studies.

Q5: Are there any potential applications for 4-epidoxycycline in research?

A: Emerging research points towards potential applications of 4-epidoxycycline in research. One study explored its use as an alternative to doxycycline in controlling gene expression within conditional mouse models []. Although limited information is available, this suggests 4-epidoxycycline might hold promise as a tool for genetic research, particularly in systems where the off-target effects of doxycycline are a concern.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.